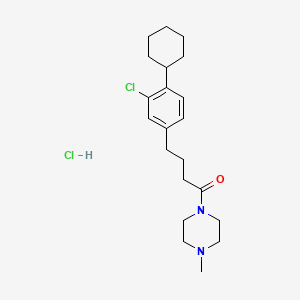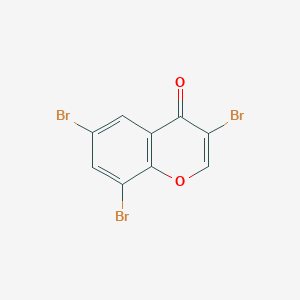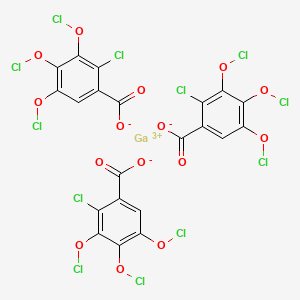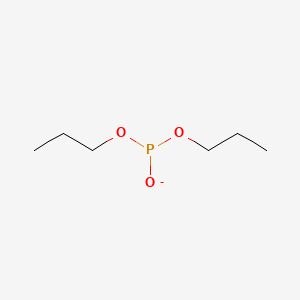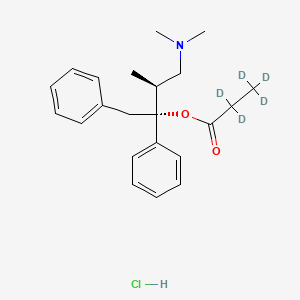
L-Propoxyphene-D5 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Propoxyphene-D5 hydrochloride: is a deuterated form of L-Propoxyphene, a synthetic opioid analgesic. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for researchers to study the pharmacokinetics and metabolism of propoxyphene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Propoxyphene-D5 hydrochloride involves the incorporation of deuterium into the propoxyphene molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form an aminoketone.
Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to produce an amino alcohol.
Esterification: The amino alcohol is esterified with propionic anhydride to form the final product, L-Propoxyphene-D5 hydrochloride.
Industrial Production Methods: Industrial production of L-Propoxyphene-D5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions: L-Propoxyphene-D5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propoxyphene derivatives.
Scientific Research Applications
L-Propoxyphene-D5 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of propoxyphene in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to understand its effects and potential therapeutic uses.
Industry: Utilized in the development of new synthetic methods and the production of deuterated compounds for research purposes
Mechanism of Action
L-Propoxyphene-D5 hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound’s analgesic effect is due to its interaction with these receptors, leading to pain relief .
Comparison with Similar Compounds
Levopropoxyphene: An optical isomer of propoxyphene with antitussive effects but minimal analgesic activity.
Dextropropoxyphene: The dextro-isomer of propoxyphene, which has significant analgesic effects and is commonly used in pain management.
Uniqueness: L-Propoxyphene-D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of propoxyphene and its derivatives.
Properties
Molecular Formula |
C22H30ClNO2 |
|---|---|
Molecular Weight |
381.0 g/mol |
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
InChI Key |
QMQBBUPJKANITL-HYOVGAQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)

![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)
